アルテエーテル

説明

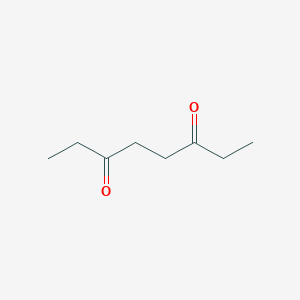

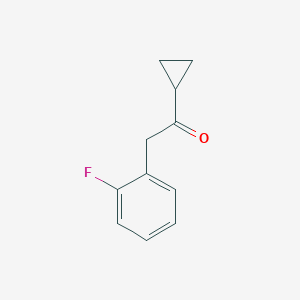

Alpha-Arteether, also known as Alpha-Arteether, is a useful research compound. Its molecular formula is C17H28O5 and its molecular weight is 312.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality alpha-Arteether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Arteether including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗マラリア活性

アルテエーテルは、軽度のファルシパルムマラリアに効果的なスキゾン殺傷薬であるアルテミシニンのエチルエーテル誘導体です . 重症ファルシパルムマラリアの治療に効果的に使用されてきました .

抗菌剤

アルテエーテルは、DNAジャイレース酵素に欠損のある大腸菌株の増殖を阻害することが判明しています . 薬剤耐性菌感染症の治療薬として使用できます .

抗真菌剤

アルテエーテルは、抗菌特性に加えて、抗真菌剤としても役立ちます . 真菌感染の治療に使用できます .

臓器保護

アルテエーテルに関連する化合物であるアルテスネート(AS)の心臓、肝臓、脳、肺、腎臓、消化管、骨などの様々な臓器機能に対する保護効果に関する研究は、著しい進歩を見せています .

抗炎症特性

アルテスネートの保護メカニズムは、主に炎症因子の阻害を伴います . これは、アルテエーテルにも抗炎症効果の可能性があることを示唆しています。

抗酸化特性

アルテスネートは、Nrf2およびHO-1シグナル伝達経路の活性化、活性酸素種の放出阻害、酸化ストレスに関連する遺伝子およびタンパク質の発現干渉など、その明白な抗酸化活性のために、高い関心を集めています . これは、アルテエーテルにも抗酸化特性がある可能性があることを示しています。

抗老化特性

作用機序

Target of Action

Alpha-Arteether, a semi-synthetic derivative of artemisinin, is primarily used as an antimalarial agent. Its primary targets are the erythrocytic stages of Plasmodium species, including Plasmodium falciparum and unidentified Plasmodium species . The compound exerts its effects by inhibiting nucleic acid and protein synthesis within these parasites . A key target is PfATP6, an enzyme regulating cellular calcium concentration .

Mode of Action

Alpha-Arteether interacts with its targets through a mechanism that involves the peroxide-containing drug interacting with heme, a hemoglobin degradation byproduct . This interaction results in the generation of cytotoxic radical species . The radicals may target essential parasite macromolecules, leading to parasite death .

Biochemical Pathways

The action of Alpha-Arteether affects several biochemical pathways. It regulates key factors such as apoptosis-related BAX, FASL, and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules .

Pharmacokinetics

Alpha-Arteether is metabolized in the body into the active metabolite dihydroartemisinin (DHA) . The pharmacokinetic profiles of the alpha and beta isomers of arteether are different. The alpha-isomer provides comparatively rapid and higher plasma concentrations, while the beta-isomer, with its longer terminal elimination half-life and mean residence time, maintains the activity for longer periods .

Result of Action

The result of Alpha-Arteether’s action is the reduction of parasitemia, providing rapid symptomatic relief by reducing the number of malarial parasites . The compound is effective against acute uncomplicated malaria caused by Plasmodium falciparum, including malaria acquired in chloroquine-resistant areas .

Action Environment

The action, efficacy, and stability of Alpha-Arteether can be influenced by environmental factors. For instance, the drug’s low water solubility makes it unsuitable for intravenous or oral administration . Furthermore, the emergence of drug resistance in certain regions can impact the effectiveness of Alpha-Arteether .

生化学分析

Biochemical Properties

Alpha-Arteether interacts with various enzymes and proteins in biochemical reactions. It is given intramuscularly, with a typical dosage of 150 mg once daily for three consecutive days . The α- and β-isomers of Alpha-Arteether complement each other pharmacokinetically .

Cellular Effects

Alpha-Arteether has significant effects on various types of cells and cellular processes. It influences cell function by reducing parasitaemia . The α-isomer provides comparatively rapid and higher plasma concentrations, resulting in immediate reduction in percentage parasitaemia .

Molecular Mechanism

Alpha-Arteether exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The β-isomer, with its longer terminal elimination half-life, mean residence time, and sustained plasma concentrations, maintains the activity for longer periods .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Alpha-Arteether change over time. The extent of metabolism of Alpha-Arteether to dihydroartemisinin (DHA) is low (∼5%), so as to be therapeutically nonsignificant .

Dosage Effects in Animal Models

The effects of Alpha-Arteether vary with different dosages in animal models . The α-isomer provides comparatively rapid and higher plasma concentrations, resulting in immediate reduction in percentage parasitaemia .

Metabolic Pathways

Alpha-Arteether is involved in various metabolic pathways, interacting with enzymes or cofactors . The pharmacokinetic profiles of the Alpha-Arteether diastereomers are different .

Transport and Distribution

Alpha-Arteether is transported and distributed within cells and tissues . The apparent volume of distribution during the terminal phase of the β-isomer is approximately 3-fold higher than that of the α-isomer .

特性

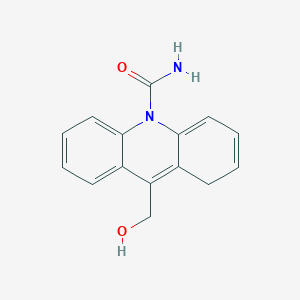

IUPAC Name |

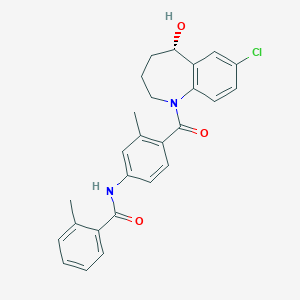

(1R,4S,5R,8S,9R,10R,12R,13R)-10-ethoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O5/c1-5-18-14-11(3)13-7-6-10(2)12-8-9-16(4)20-15(19-14)17(12,13)22-21-16/h10-15H,5-9H2,1-4H3/t10-,11-,12+,13+,14-,15-,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYNIRQVMRLPIQ-LTLPSTFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C2CCC(C3C24C(O1)OC(CC3)(OO4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231827 | |

| Record name | alpha-Arteether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82534-75-6 | |

| Record name | α-Arteether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82534-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Arteether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082534756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Arteether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-ARTEETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6TF0B136Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Is there a way to differentiate between the α and β isomers of arteether?

A2: Yes, a rapid bioassay method was developed utilizing E. coli strains with a defective DNA gyrase enzyme. This method exploits the unique ability of α-arteether to inhibit the growth of these specific E. coli strains, while the β-isomer shows no effect. Wild-type E. coli with intact DNA gyrase remains unaffected by either isomer. []

Q2: Can α-arteether be synthesized from β-arteether?

A3: Yes, anhydrous ferric chloride can be used as a reagent to epimerize β-arteether into α-arteether. []

Q3: What analytical methods are commonly employed for the quantification of α-arteether in biological samples?

A4: Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for the sensitive and selective determination of α-arteether in biological matrices, such as rat serum. This method typically involves a liquid-liquid extraction step to isolate α-arteether from the biological sample followed by separation and detection using LC-MS. [] Another study utilized a similar method to simultaneously quantify α-arteether, β-arteether, and their metabolite dihydroartemisinin in rat plasma. [, ]

Q4: What is the molecular weight of α-arteether and how is it detected in LC-MS?

A6: While the provided abstracts don't explicitly mention the molecular weight of α-arteether, they describe its detection using the sodium adduct ([M+Na]+) ion with an m/z value of 335 in LC-MS analysis. [] This suggests that the molecular weight of α-arteether is 312 g/mol (335 - 23).

Q5: What is the primary application of developing sensitive analytical methods for α-arteether?

A7: The development and validation of sensitive analytical methods, such as the LC-MS method, are essential for pharmacokinetic studies of α-arteether. These methods allow researchers to track the concentration of α-arteether in biological samples over time, providing crucial information about its absorption, distribution, metabolism, and excretion (ADME) profile. [, , ] This knowledge is vital for optimizing drug dosage regimens and understanding the drug's behavior within the body.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

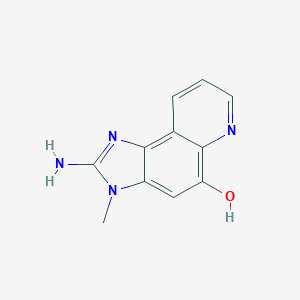

![3H-imidazo[4,5-f]quinolin-2-amine](/img/structure/B30581.png)